N-butyl-2-(trifluoromethyl)quinazolin-4-amine
Overview
Description
N-butyl-2-(trifluoromethyl)quinazolin-4-amine is a heterocyclic aromatic compound belonging to the class of quinazolinamines. These compounds are characterized by a quinazoline moiety substituted by one or more amine groups. The presence of the trifluoromethyl group at the 2-position and the butyl group at the N-position imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient strategy is the carbonylative reaction of trifluoroacetimidoyl chlorides with amines using a heterogeneous activated carbon fiber-supported palladium catalyst . This method provides a straightforward approach to obtaining the desired quinazoline derivatives.
Industrial Production Methods
While specific industrial production methods for N-butyl-2-(trifluoromethyl)quinazolin-4-amine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.
Substitution: The trifluoromethyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as stannous chloride dihydrate are used to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions often involve the use of bases like t-butoxide and catalysts such as copper(II) acetate.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions.
Scientific Research Applications
N-butyl-2-(trifluoromethyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-butyl-2-(trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: This compound shares a similar quinazoline core structure but differs in the substituents attached to the nitrogen atom.
6-(3-aminophenyl)-N-(tert-butyl)-2-(trifluoromethyl)quinazolin-4-amine: This compound has a similar trifluoromethyl group but differs in the position and type of other substituents.
Uniqueness
N-butyl-2-(trifluoromethyl)quinazolin-4-amine is unique due to the specific combination of the butyl and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-butyl-2-(trifluoromethyl)quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-2-3-8-17-11-9-6-4-5-7-10(9)18-12(19-11)13(14,15)16/h4-7H,2-3,8H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUIZKCYEYUKKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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